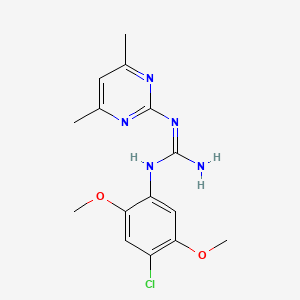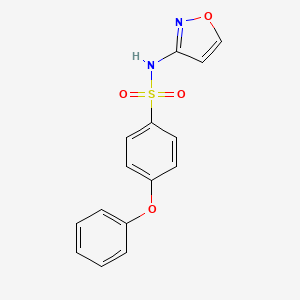![molecular formula C18H25N3O4S B5436516 1-acetyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5436516.png)
1-acetyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of piperidine derivatives, such as 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, has been studied for their anti-acetylcholinesterase activity, highlighting the significance of substituent variation for enhancing activity. Notably, the introduction of bulky moieties and the basic quality of the piperidine nitrogen atom were found to dramatically increase anti-acetylcholinesterase activity (Sugimoto et al., 1990). Additionally, cyclization of acetylenic sulfones with beta and gamma-chloroamines has been utilized for the synthesis of piperidines and related structures, demonstrating a versatile approach for generating complex piperidine scaffolds (Back & Nakajima, 2000).
Molecular Structure Analysis
Investigations into the molecular structure of piperidine derivatives emphasize the role of substituents and the piperidine core in determining the compound's chemical behavior and reactivity. The structure-activity relationship studies of these derivatives have shed light on the molecular configurations conducive to enhanced biological activity, especially in the context of anti-acetylcholinesterase properties (Sugimoto et al., 1992).
Chemical Reactions and Properties
The reactivity of piperidine derivatives with aryl isocyanates and isothiocyanates has been explored, revealing how enamino ketones derived from piperidine and pyrrolidine engage in chemical reactions to form diverse adducts and derivatives. These studies highlight the compound's versatility in undergoing chemical transformations, leading to a broad range of potential chemical and pharmacological applications (Tsuge & Inaba, 1973).
Physical Properties Analysis
The physical properties of piperidine derivatives, including solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments and potential applications. X-ray crystallography and molecular orbital methods have been applied to study the conformation and packing of molecules in crystals, providing insights into the structural characteristics that influence their physical properties (Banerjee et al., 2002).
Chemical Properties Analysis
The chemical properties, such as reactivity with other chemical entities, stability under various conditions, and the ability to undergo specific reactions, define the utility of piperidine derivatives in chemical syntheses and pharmaceutical applications. The synthesis and evaluation of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives demonstrate the compound's potential for enzyme inhibition activity, underscoring its chemical versatility and potential therapeutic value (Khalid et al., 2014).
Future Directions
Future research could focus on the synthesis, characterization, and biological activity of “1-acetyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide” and similar compounds. Given the interest in pyrrolidine-containing compounds in medicinal chemistry , this could be a promising area of study.
properties
IUPAC Name |
1-acetyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c1-14(22)20-12-8-15(9-13-20)18(23)19-16-4-6-17(7-5-16)26(24,25)21-10-2-3-11-21/h4-7,15H,2-3,8-13H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDHWMBQYRFRKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl {2-[2-(3-bromobenzylidene)hydrazino]-1,3-thiazol-4-yl}acetate](/img/structure/B5436439.png)

![2,6-dimethyl-4-{[1-(propylsulfonyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B5436459.png)

![N-{1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-[4-(methylthio)phenyl]vinyl}benzamide](/img/structure/B5436474.png)
![4-[4-(allyloxy)benzoyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5436478.png)
![methyl 3-{2-[1-(5-chloro-2-thienyl)ethylidene]hydrazino}-2-thiophenecarboxylate](/img/structure/B5436486.png)

![2-[2-(2-methoxyphenyl)vinyl]-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5436501.png)
![2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-N-(2-phenylethyl)acetamide](/img/structure/B5436507.png)
![1-[3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenyl]-2-imidazolidinone](/img/structure/B5436514.png)
![ethyl 2-({[(6-phenyl-1,2,4-triazin-3-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5436521.png)
![N-(4-{[(4-methylbenzyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide](/img/structure/B5436527.png)
![4-(5-chloro-2-methoxybenzoyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5436537.png)